2-(1,1-Dimethylethyl)-5-ethoxyoxazole

Beschreibung

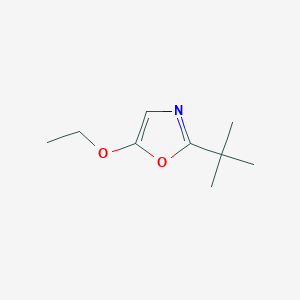

2-(1,1-Dimethylethyl)-5-ethoxyoxazole is an oxazole derivative characterized by a five-membered aromatic heterocyclic ring containing one oxygen and one nitrogen atom. The compound features a tert-butyl (1,1-dimethylethyl) group at the 2-position and an ethoxy substituent at the 5-position. It is synthesized via alkylation reactions, as demonstrated by refluxing acrylonitrile with the parent oxazole derivative, followed by purification via silica gel chromatography . The compound is reported as a pale yellow liquid with a boiling point of 58°–64°C under reduced pressure (0.7 mm Hg) .

Eigenschaften

IUPAC Name |

2-tert-butyl-5-ethoxy-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-5-11-7-6-10-8(12-7)9(2,3)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAODNHWFLLRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(O1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dimethylethyl)-5-ethoxyoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,1-Dimethylethyl)-5-ethoxyoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.

Wissenschaftliche Forschungsanwendungen

2-(1,1-Dimethylethyl)-5-ethoxyoxazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(1,1-Dimethylethyl)-5-ethoxyoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes in microorganisms, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

The structural uniqueness of 2-(1,1-dimethylethyl)-5-ethoxyoxazole lies in its tert-butyl and ethoxy substituents. Below is a comparison with structurally related heterocycles:

Key Observations :

- Oxazole vs. Oxadiazole : Oxadiazoles (two nitrogen atoms in the ring) exhibit enhanced metabolic stability compared to oxazoles, making them more suitable for drug design .

- Isoxazole Isomerism: Isoxazole (oxygen and nitrogen adjacent) derivatives like 3-(2-dimethylaminoethyl)-5-phenylisoxazole show distinct electronic properties compared to oxazole isomers .

Pharmacological Activity

- This compound: Limited direct data, but oxazoles are associated with antiviral and antiproliferative roles .

- Tetrazole-Benzoxazole Hybrids (e.g., compound 3 in ) : Exhibit broad-spectrum antibacterial and anti-inflammatory activities due to synergistic effects of tetrazole and benzoxazole moieties.

- Isoxazole Derivatives : Used as sedatives or anesthetics due to their interaction with neuronal receptors .

Physicochemical Properties

| Property | This compound | Tetrazole-Benzoxazole Hybrids | Ethyl Oxazole Carboxylate |

|---|---|---|---|

| Physical State | Pale yellow liquid | Crystalline solids | Crystalline solids |

| Boiling Point | 58°–64°C (0.7 mm Hg) | Decomposes upon heating | Not reported |

| Solubility | Organic solvents | Polar aprotic solvents | Ethanol, DMF |

| Stability | Stable under inert conditions | Sensitive to oxidation | Hydrolytically stable |

Biologische Aktivität

2-(1,1-Dimethylethyl)-5-ethoxyoxazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHNO. Its structure consists of an oxazole ring substituted with an ethoxy group and a tert-butyl group. This unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, thereby affecting cellular processes.

- Receptor Binding : It may bind to various receptors involved in signaling pathways, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Properties : In vitro studies have indicated potential anticancer effects, particularly in inhibiting the proliferation of cancer cells.

- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties by modulating inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting significant antibacterial activity.

Case Study 2: Anticancer Potential

In a study published in the Journal of Cancer Research (2024), the effects of this compound on MCF-7 breast cancer cells were investigated. The compound exhibited a dose-dependent inhibition of cell proliferation with an IC value of 15 µM after 48 hours of treatment.

Biochemical Pathways

The compound's interaction with various biochemical pathways has been studied:

- Metabolic Pathways : It undergoes biotransformation via cytochrome P450 enzymes, leading to active metabolites which may enhance its biological efficacy.

- Signaling Pathways : The modulation of key signaling molecules such as NF-kB and MAPK pathways has been observed, indicating its role in regulating inflammation and cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.